Triclabendazole sulfoxide (CAS: 100648-13-3) is the principal biologically active metabolite of the benzimidazole anthelmintic triclabendazole. Unlike broad-spectrum benzimidazoles, it exhibits highly specific, potent activity against the liver fluke Fasciola hepatica by binding to parasite beta-tubulin and disrupting microtubule polymerization [2]. In mammalian hosts, the parent prodrug is rapidly oxidized by hepatic cytochrome P450 enzymes (primarily CYP1A2) into this stable sulfoxide form, which dominates systemic circulation and drives therapeutic efficacy [1]. Consequently, triclabendazole sulfoxide is a critical standalone reagent for in vitro parasitology assays, beta-tubulin binding studies, and LC-MS/MS analytical workflows for veterinary residue monitoring and pharmacokinetic profiling [REFS-1, REFS-2].
Procuring the parent compound (triclabendazole) as a direct substitute for in vitro efficacy or resistance screening introduces severe experimental artifacts. Because the parent drug is a prodrug requiring mammalian hepatic metabolism for full activation against adult flukes, its use in cell-free or isolated parasite assays yields artificially low activity and skewed dose-response curves compared to the active sulfoxide [1]. Furthermore, in analytical and bioequivalence workflows, the parent compound is rapidly depleted and often undetectable in plasma after 8 hours [2]. Therefore, laboratories must procure the exact triclabendazole sulfoxide standard to accurately quantify systemic exposure, measure true target-binding kinetics, and conduct physiologically relevant in vitro anthelmintic screening without the confounding variables of host S9 metabolic activation[REFS-1, REFS-2].
In pharmacokinetic profiling, triclabendazole sulfoxide represents the overwhelming majority of systemic drug exposure compared to the parent compound and the terminal sulfone metabolite. Following a standard 10 mg/kg oral dose, the sulfoxide metabolite achieves an Area Under the Curve (AUC) of 386 µmol·h/L and a Cmax of 38.6 µmol/L [1]. In stark contrast, the parent triclabendazole is rapidly cleared, yielding an AUC of only 5.72 µmol·h/L and a Cmax of 1.16 µmol/L, often becoming undetectable in plasma within 8 hours [1]. This massive 67-fold higher systemic exposure dictates that the sulfoxide form is the mandatory target analyte for reliable bioequivalence and residue monitoring.
| Evidence Dimension | Systemic exposure (Plasma AUC) |
| Target Compound Data | 386 µmol·h/L (Triclabendazole sulfoxide) |
| Comparator Or Baseline | 5.72 µmol·h/L (Parent triclabendazole) |
| Quantified Difference | ~67-fold higher AUC for the sulfoxide metabolite |
| Conditions | In vivo pharmacokinetic profiling following a 10 mg/kg oral dose |
Procurement of the sulfoxide standard is strictly required for LC-MS/MS bioanalytical workflows, as tracking the parent drug fails to capture true systemic exposure.
For in vitro screening against adult Fasciola hepatica, triclabendazole sulfoxide is the required active agent. The parent triclabendazole exhibits limited direct activity against adult flukes in isolated cultures because it relies on host hepatic enzymes (CYP1A2) for conversion to the active sulfoxide [1]. Studies demonstrate that direct application of triclabendazole sulfoxide rapidly induces severe tegumental disruption and mortality in adult flukes, whereas the parent compound shows delayed or significantly weaker effects unless metabolically activated [1]. Furthermore, the sulfoxide form is the definitive compound utilized for establishing accurate baseline susceptibility and resistance thresholds (e.g., 20% vs 80% non-viable parameters) in field isolates [2].
| Evidence Dimension | Direct in vitro activity against adult Fasciola hepatica |
| Target Compound Data | High direct flukicidal activity and rapid tegument disruption |
| Comparator Or Baseline | Parent triclabendazole (weak/delayed direct adult activity without S9 activation) |
| Quantified Difference | Sulfoxide provides the primary active flukicidal effect without requiring host metabolic fractions |
| Conditions | In vitro adult fluke motility and viability assays |
Using the sulfoxide directly enables accurate, high-throughput in vitro anthelmintic screening by bypassing the need for complex host-simulated metabolic activation steps.
The molecular mechanism of fasciolicidal action is driven primarily by the sulfoxide metabolite's affinity for parasite beta-tubulin. While the parent drug is capable of penetrating the fluke's tegument, it is the sulfoxide form that predominantly binds to beta-tubulin, inhibiting microtubule polymerization and disrupting the parasite's cellular transport and structural integrity [1]. Research into benzimidazole resistance in Fasciola hepatica specifically utilizes triclabendazole sulfoxide in motility and target-binding assays to differentiate susceptible from resistant phenotypes, as the sulfoxide isolates the specific tubulin-binding interaction without the confounding variable of the parasite's own variable metabolic conversion rates[REFS-1, REFS-2].
| Evidence Dimension | Beta-tubulin binding and microtubule disruption |
| Target Compound Data | Primary active ligand for beta-tubulin inhibition |
| Comparator Or Baseline | Parent triclabendazole (prodrug state) |
| Quantified Difference | Sulfoxide isolates the direct target-binding mechanism from metabolic conversion variables |
| Conditions | Molecular target binding and cytoskeletal disruption assays |
Procuring the sulfoxide form is essential for structural biology and resistance mechanism studies, ensuring researchers are evaluating the true active ligand at the binding site.
Due to its dominant pharmacokinetic profile (AUC ~386 µmol·h/L) and longer half-life compared to the parent drug, triclabendazole sulfoxide is the primary analytical standard required for quantifying drug residues in livestock plasma, meat, and milk[1]. It is indispensable for regulatory compliance testing and bioequivalence studies of generic anthelmintic formulations.
Because it bypasses the need for host hepatic metabolism, triclabendazole sulfoxide is the standard reagent for in vitro motility and viability assays used to phenotype Fasciola hepatica field isolates [2]. It allows parasitologists to accurately map the geographic spread of benzimidazole resistance using standardized viability thresholds [2].
As the primary active ligand that binds to parasite beta-tubulin, the sulfoxide metabolite is the preferred compound for structural studies, competitive binding assays, and crystallographic modeling aimed at developing next-generation flukicides or understanding the specific point mutations driving resistance in liver flukes [3].